4,4'-Bis(4-aminophenoxy)biphenyl

Beschreibung

Overview of 4,4'-Bis(4-aminophenoxy)biphenyl (BAPB) as a Key Monomer

Structural Features Influencing Reactivity and Polymer Properties

Ether Linkages and Their Role in Solubility

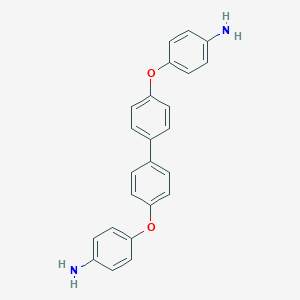

A key structural feature of BAPB is the presence of ether linkages (-O-) connecting the central biphenyl (B1667301) unit to the terminal aminophenyl groups. These ether bridges introduce a degree of flexibility into the otherwise rigid polymer backbone. nih.govnih.gov This increased segmental rotation enhances the solubility of the resulting polyimides in organic solvents. nih.govlibretexts.org Improved solubility is a significant advantage in polymer processing, as it allows for solution-casting of films and coatings. researchgate.net While enhancing processability, the ether linkages do so without significantly compromising the excellent thermal stability inherent to aromatic polyimides. nih.gov

Planar Stacking via π-π Interactions and Hydrogen Bonding

The aromatic rings within the BAPB structure and the resulting polyimides can engage in non-covalent interactions, specifically π-π stacking. rsc.orglibretexts.org These interactions occur when the electron-rich π-orbitals of adjacent aromatic rings align, contributing to the cohesive energy and ordering of the polymer chains. rsc.orgrsc.org While strong π-π stacking can sometimes lead to reduced solubility, the flexible ether linkages in BAPB help to mitigate this effect. mdpi.com

Interactive Table: Properties of this compound

| Property | Value | Reference |

| CAS Number | 13080-85-8 | chemicalbook.com |

| Molecular Formula | C24H20N2O2 | chemicalbook.com |

| Molecular Weight | 368.43 g/mol | chemicalbook.com |

| Melting Point | 197-200 °C | chemicalbook.com |

| Appearance | White to Gray to Red powder to crystal | cymitquimica.com |

Evolution of Research on BAPB and its Derivatives

Historical Context of High-Performance Polymer Development

The quest for materials with superior thermal and mechanical properties has been a driving force in polymer science. The development of high-performance plastics was significantly propelled by the needs of the aerospace and nuclear industries in the early 1960s. wikipedia.org This era saw the synthesis of foundational high-performance polymers like polysulfone (PSU), polyethersulfone (PES), and polyphenylene sulfide (B99878) (PPS). wikipedia.org The 1970s marked further advancements with the development of polyetheretherketone (PEEK) and polyetherimide (PEI). wikipedia.org The synthesis of aromatic polyimides was first reported in 1908, but it was DuPont's work in the late 1950s that established a commercially viable route to high-molecular-weight polyimides. pageplace.de The focus on biphenyl-based diamine monomers like BAPB gained traction as researchers aimed to create thermoplastic polyimides that offered improved processability over traditional thermoset versions.

Current Research Trajectories and Emerging Applications

Current research on BAPB and its derivatives continues to explore new frontiers. Scientists are actively developing novel polyimides based on BAPB to achieve enhanced properties and functionalities. For instance, new semi-crystalline polyimides derived from BAPB exhibit low melt viscosity, enabling easier processing. researchgate.net

Emerging applications for BAPB-based polyimides are diverse and impactful. They are being investigated for use in:

Flexible and transparent thin-film polyimide aerogels with excellent thermal insulation for potential use in advanced coatings and insulation. ossila.com

Biomedical devices and 3D printed implants , owing to their demonstrated biocompatibility. ossila.com

Polymer matrices for composites due to the high miscibility of the resulting polyimides. ossila.com

Gas separation membranes and high-temperature coatings . google.com

The ongoing research into BAPB-based materials underscores their potential to address the evolving demands for high-performance materials in various technological fields.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-[4-(4-aminophenoxy)phenyl]phenoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O2/c25-19-5-13-23(14-6-19)27-21-9-1-17(2-10-21)18-3-11-22(12-4-18)28-24-15-7-20(26)8-16-24/h1-16H,25-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYDATEKARGDBKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)OC3=CC=C(C=C3)N)OC4=CC=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10348223 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13080-85-8 | |

| Record name | 4,4'-Bis(4-aminophenoxy)biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10348223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1,1'-Biphenyl-4,4'-diyldioxy)dianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Mechanisms of 4,4 Bis 4 Aminophenoxy Biphenyl

Precursor Synthesis: 4,4'-Bis(4-nitrophenoxy)biphenyl (B385796) (BNPB)

The primary route to BNPB involves a nucleophilic aromatic substitution (SNA_r) reaction. This method is favored for its efficiency in forming the diaryl ether linkages that characterize the BNPB molecule.

Nucleophilic Aromatic Substitution Reactions

The core of BNPB synthesis lies in the reaction between a bisphenol and an activated nitro-substituted aromatic halide. The electron-withdrawing nature of the nitro group on the halide component is critical for activating the aromatic ring towards nucleophilic attack. libretexts.orgyoutube.com

The most common industrial synthesis of BNPB involves the reaction of 4,4'-biphenol with p-nitrochlorobenzene. In this reaction, the hydroxyl groups of 4,4'-biphenol act as the nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine atom in p-nitrochlorobenzene. The presence of the nitro group in the para position to the chlorine is essential, as it helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance, thereby facilitating the substitution. youtube.comlibretexts.org

The efficiency of the nucleophilic aromatic substitution reaction for BNPB synthesis is highly dependent on the choice of catalyst and solvent system.

Catalysis: A weak base is typically employed to facilitate the deprotonation of 4,4'-biphenol. Anhydrous potassium carbonate (K₂CO₃) is a commonly used catalyst for this purpose. It is effective in generating the phenoxide nucleophile without causing unwanted side reactions.

Solvent System: A polar aprotic solvent is essential to dissolve the reactants and facilitate the reaction. N,N-dimethylformamide (DMF) is a frequently used solvent due to its high polarity and ability to solvate cations, thus enhancing the nucleophilicity of the phenoxide. google.com To aid in the removal of water formed during the reaction via azeotropic distillation, toluene (B28343) is often used as a co-solvent. The optimization of the solvent system is crucial for achieving high yields and purity of the final product.

| Reactants | Catalyst | Solvent System | Temperature (°C) | Reaction Time (h) |

| 4,4'-Biphenol, p-Nitrochlorobenzene | Potassium Carbonate | N,N-Dimethylformamide (DMF), Toluene | 130-140 | 3-5 |

Reduction of 4,4'-Bis(4-nitrophenoxy)biphenyl to BAPB

The final step in the synthesis of BAPB is the reduction of the two nitro groups on the BNPB molecule to amino groups. This transformation is a critical process that yields the desired diamine monomer.

Catalytic Hydrogenation Methods

Catalytic hydrogenation is the most widely employed method for the reduction of nitroarenes due to its high efficiency, selectivity, and the generation of clean products. commonorganicchemistry.comresearchgate.net This technique involves the use of a metal catalyst to facilitate the reaction between the nitro compound and a hydrogen source.

Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the reduction of nitro groups to amines. commonorganicchemistry.comorientjchem.org The palladium metal, finely dispersed on a high-surface-area activated carbon support, provides active sites for the adsorption of both the nitro compound and the hydrogen. masterorganicchemistry.com

The reaction mechanism involves the adsorption of the nitro groups of BNPB onto the palladium surface. Molecular hydrogen (H₂), also adsorbed on the catalyst surface, is activated and then sequentially adds across the nitrogen-oxygen bonds of the nitro group. This process typically proceeds through intermediate species such as nitroso and hydroxylamino compounds, which are further reduced to the final amine. The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or ethyl acetate, under a pressurized atmosphere of hydrogen. google.com The catalyst can be easily recovered by filtration and potentially reused, making the process economically viable. researchgate.net Alternative hydrogen donors, such as hydrazine (B178648) hydrate (B1144303) or ammonium (B1175870) formate, can also be used in transfer hydrogenation reactions catalyzed by Pd/C. researchgate.net

| Reactant | Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

| 4,4'-Bis(4-nitrophenoxy)biphenyl | 10% Pd/C | Hydrogen Gas | Alcohols | 60-70 | 15 | ~85 |

| 4,4'-Bis(4-nitrophenoxy)biphenyl | 10% Pd/C | Hydrazine Hydrate | Ethylene (B1197577) Glycol Monomethyl Ether | 78-80 | - | >90 |

Nickel (Ni) Catalysis and Composite Catalyst Systems

Nickel-based catalysts are frequently employed for the hydrogenation of nitro compounds. In the synthesis of 4,4'-Bis(4-aminophenoxy)biphenyl, a composite catalyst system involving nickel and an organic amine has been shown to be highly effective. google.com This system is designed to prevent the formation of difficult-to-remove azo byproducts, thus ensuring high product purity. google.com The organic amine works in concert with the nickel catalyst to achieve selective reduction of the nitro groups. google.com The mass ratio of 4,4'-bis(4-nitrophenoxy)biphenyl to nickel is typically in the range of 1:(0.05-0.1), with a preferred ratio of 1:0.08. google.com Furthermore, the mass ratio of the organic amine to nickel is generally (0.05-0.1):1.5, with a preference for 0.1:1.5. google.com This method has been reported to produce this compound with a purity of 99.91%. chemicalbook.com

Phosphine-ligated nickel catalysts are known to favor a two-electron oxidative addition pathway, which is a closed-shell mechanism. In contrast, nitrogen-ligated nickel catalysts tend to prefer a one-electron pathway, initiating the reaction through halogen atom transfer. nsf.gov

Ruthenium on Carbon (Ru/C) Catalysis

Ruthenium on carbon (Ru/C) is another effective catalyst for the hydrogenation of nitroaromatics. It is recognized for its high activity and selectivity. In the synthesis of a related compound, 4,4'-bis(3-aminophenoxy)biphenyl (B1279746), Ru/C has been successfully used as the hydrogenation catalyst. google.com The catalyst loading is typically low, ranging from 0.1 to 1 wt% relative to the nitro compound, with a preferred range of 0.2 to 0.6 wt%. google.com This catalytic system has demonstrated high yields (over 90%) and product purities (over 99.0%). google.com Ruthenium-N-heterocyclic carbene (NHC) complexes are also known to be efficient catalysts for transfer hydrogenation reactions. beilstein-journals.org

Hydrazine Hydrate as a Reducing Agent

Hydrazine hydrate is a powerful reducing agent that can be used for the reduction of nitro compounds. However, its use in the synthesis of this compound and related compounds is often discouraged due to several drawbacks. google.com These include the high toxicity and hazardous nature of hydrazine hydrate, the release of ammonia (B1221849) gas during the reaction which requires special handling, and the generation of significant chemical waste, leading to environmental concerns and difficult wastewater treatment. google.comgoogle.com Despite these challenges, methods using hydrazine hydrate in the presence of a catalyst have been reported for similar structures, such as the synthesis of 4,4'-bis(3-aminophenoxy)biphenyl where it was used in an ethylene glycol monomethyl ether solvent at 78-80 °C. google.com The condensation of hydrazine hydrate with ketones in the presence of a nickel-based heterogeneous catalyst has also been studied. mdpi.com

Reaction Conditions and Optimization

Optimizing reaction conditions is crucial for achieving high yields and purity in the synthesis of this compound. Key parameters that are carefully controlled include temperature, pressure, and the choice of solvent.

Temperature Control

Temperature plays a significant role in the rate and selectivity of the reduction reaction. For the nickel-catalyzed reduction of 4,4'-bis(4-nitrophenoxy)biphenyl, the reaction is typically conducted at a temperature range of 40-70 °C, with a more specific range of 50-60 °C often preferred. google.com One specific example maintains the temperature between 40 to 60 °C. chemicalbook.com In the case of Ru/C catalysis for a similar compound, the hydrogenation temperature is maintained between 25-100 °C, with a preferred range of 60-90 °C and an even more specific range of 70-80 °C. google.com

Pressure Regulation (e.g., 10-20 atm)

The reaction is typically carried out under pressure to enhance the rate of hydrogenation. For the nickel-catalyzed process, the pressure is maintained between 10 and 20 atmospheres (atm), with 15 atm being a commonly cited pressure. google.com A pressure of 11400.8 Torr (approximately 15 atm) has also been reported. chemicalbook.com When using Ru/C as the catalyst for the synthesis of a related amine, the hydrogenation pressure is generally in the range of 0.5-5 MPa (approximately 5-50 atm), with a preferred range of 1-3 MPa (approximately 10-30 atm). google.com

Solvent Selection (e.g., Tetrahydrofuran (B95107), N,N-dimethylacetamide, Ethyl Acetate)

The choice of solvent is critical as it affects the solubility of reactants and the catalyst's activity.

Ethyl Acetate: This ester-based organic solvent is commonly used in the nickel-catalyzed reduction of 4,4'-bis(4-nitrophenoxy)biphenyl. google.comchemicalbook.com Other suitable ester solvents include methyl formate, ethyl formate, propyl formate, isopropyl acetate, and butyl acetate. google.com

N,N-dimethylacetamide (DMAc): DMAc is a strong polar aprotic solvent that is often used in the initial synthesis step of the nitro precursor, 4,4'-bis(4-nitrophenoxy)biphenyl. google.com For high molecular weight polyimide synthesis, DMAc is typically dried over calcium hydride and distilled under reduced pressure to ensure it is anhydrous. vt.edu

Tetrahydrofuran (THF): THF is another solvent option for the hydrogenation step, particularly with Ru/C catalysis in the synthesis of related aromatic amines. google.com It is noted for its ability to be recovered and reused after the reaction. google.com

The selection of an appropriate solvent is crucial for ensuring efficient reaction kinetics and facilitating product isolation. peptide.comgoogle.com

Data Tables

Table 1: Summary of Catalytic Systems and Reaction Conditions

| Parameter | Nickel (Ni) Catalysis | Ruthenium on Carbon (Ru/C) Catalysis |

| Catalyst | Nickel with organic amine | Ruthenium on Carbon |

| Precursor | 4,4'-bis(4-nitrophenoxy)biphenyl | 4,4'-bis(3-nitrophenoxy)biphenyl |

| Temperature | 40-70 °C (preferred 50-60 °C) google.com | 25-100 °C (preferred 70-80 °C) google.com |

| Pressure | 10-20 atm (preferred 15 atm) google.com | 0.5-5 MPa (preferred 1-3 MPa) google.com |

| Solvent | Ethyl Acetate and other esters google.comchemicalbook.com | Tetrahydrofuran (THF) google.com |

| Product Purity | 99.91% chemicalbook.com | >99.0% google.com |

| Yield | High google.com | >90% google.com |

| Data for a structurally similar compound. |

Inert Atmosphere Requirements (Nitrogen Protection)

The synthesis of this compound, particularly the catalytic hydrogenation step, necessitates the use of an inert atmosphere, typically achieved through nitrogen protection. google.comgoogle.com This precautionary measure is critical for several reasons. Firstly, the amine groups in the final product are susceptible to oxidation, which can lead to discoloration and the formation of impurities, thereby reducing the quality and purity of the monomer. google.com

Secondly, the catalysts employed in the hydrogenation, such as nickel or palladium on carbon (Pd/C), are often pyrophoric in their reduced state and can react with atmospheric oxygen. google.com Conducting the reaction under a nitrogen blanket prevents the deactivation of the catalyst and mitigates potential safety hazards.

The process generally involves purging the reaction vessel with nitrogen and maintaining a continuous, low-flow stream of nitrogen (e.g., 50-80 ml/min) throughout the reaction. google.com This ensures that the reaction environment remains free of oxygen, thereby protecting both the catalyst and the product. The hydrogenation is often carried out under pressure (e.g., 10-20 atm) to enhance the reaction rate, and the nitrogen atmosphere is maintained throughout the heating and subsequent cooling phases. google.com Even during the crystallization process, where the hydrogenated liquid is added to water, maintaining a nitrogen or inert gas protection is beneficial for preventing product oxidation. google.com

Purification and Isolation Techniques

Following the synthesis, a series of purification and isolation steps are essential to obtain high-purity this compound suitable for polymerization.

Filtration and Desolventizing

Upon completion of the hydrogenation reaction, the first step in the work-up is the removal of the solid catalyst. This is achieved through filtration. google.com The catalyst, being insoluble in the reaction solvent, is easily separated from the product-containing filtrate.

After filtration, the solvent is removed from the filtrate, a process known as desolventizing. google.com This is typically accomplished through evaporation or distillation, often under reduced pressure to facilitate solvent removal at a lower temperature, thus preventing thermal degradation of the product. The result of this step is the crude this compound as a solid.

Crystallization Processes

Crystallization is a powerful technique for purifying the solid product. The crude this compound can be dissolved in a suitable solvent or a solvent mixture, such as 50% isopropyl alcohol, often with heating to ensure complete dissolution. prepchem.com The hot solution may then be treated with activated carbon to remove colored impurities and other minor organic contaminants. prepchem.com After filtering off the activated carbon, the solution is allowed to cool, which induces the crystallization of the purified product. prepchem.com

In some procedures, the product is first converted to its hydrochloride salt by treatment with hydrochloric acid, which is then crystallized. prepchem.com The purified hydrochloride salt is subsequently neutralized with a base, like aqueous ammonia, to regenerate the free amine, which then crystallizes out of the solution as a highly pure, colorless solid. prepchem.com Another approach involves dropwise addition of the hydrogenated reaction mixture into water to induce crystallization. google.com

Antioxidant Addition for Stability

To prevent the oxidation and subsequent discoloration of the amine product, an antioxidant may be added to the hydrogenated solution before the final isolation steps. google.com This is particularly important as the product is more susceptible to oxidation in its dissolved state. The addition of an antioxidant helps to maintain the white appearance and high purity of the final this compound solid. google.com

Novel Synthetic Routes and Green Chemistry Approaches

Recent research has focused on developing more environmentally friendly and efficient synthetic methods for this compound, aligning with the principles of green chemistry.

Minimization of By-product Formation

A significant challenge in the synthesis of this compound is the potential formation of azo by-products during the reduction of the nitro groups. These by-products can be difficult to remove and can negatively impact the properties of the resulting polyimides. google.com

Data Tables

Table 1: Reaction Parameters for the Synthesis of this compound via Catalytic Hydrogenation

| Parameter | Value | Reference |

| Starting Material | 4,4'-Bis(4-nitrophenoxy)biphenyl | google.com |

| Catalyst | Nickel (Ni) with organic amine co-catalyst | google.com |

| Solvent | Ethyl acetate | google.com |

| Pressure | 10-20 atm | google.com |

| Temperature | 40-70 °C | google.com |

| Reaction Time | 5-8 hours | google.com |

| Atmosphere | Nitrogen | google.com |

| Purity of Product | >99.9% | google.com |

| Yield | >99% | google.com |

Recycling of Solvents and Catalysts

Methodologies for producing aromatic diamines often involve multi-step processes that utilize significant quantities of solvents and expensive catalysts. Consequently, developing robust recycling loops for these components is crucial for the viability of commercial production.

Solvent Recovery and Reuse

One patented method for a related isomer, which addresses the issue of large solvent consumption, employs solvents like tetrahydrofuran (THF) or 2-methyltetrahydrofuran. google.com Following the completion of the hydrogenation reaction and separation of the solid catalyst, the filtrate, which contains the solvent, dissolved product, and any soluble impurities, is processed. google.com The solvent is recovered from this liquid stream through rectification, a form of distillation, and can then be reused in subsequent hydrogenation batches. google.com This cyclical process significantly cuts down on the volume of fresh solvent required for each new batch. google.com Similarly, other procedures describe a "desolventizing" step after filtration, which involves removing the solvent to isolate the final product, implying a recovery process is in place. google.com

Catalyst Recycling

The catalysts employed in the reduction of the nitro-intermediate, 4,4'-Bis(4-nitrophenoxy)biphenyl, to the final diamine product are often precious or transition metals, representing a significant cost factor. Typical catalysts include Nickel (Ni), Palladium on carbon (Pd/C), and Ruthenium on carbon (Ru/C). google.comgoogle.com These are typically heterogeneous catalysts, meaning they exist in a different phase (solid) from the reaction mixture (liquid).

This solid nature allows for straightforward separation from the liquid reaction mixture post-reaction via filtration. google.comgoogle.com Once filtered, the recovered catalyst can be washed, dried, and potentially reactivated for reuse in subsequent production cycles. The ability to recycle the catalyst is a key advantage, as it avoids the high cost associated with using a fresh batch of catalyst for every reaction. google.com The development of preparation methods with highly selective catalysts is aimed at simplifying purification and enhancing the feasibility of industrial production, where catalyst longevity and recyclability are paramount. google.com

The table below summarizes the recyclable components and the methodologies for their recovery in the synthesis of aromatic diamines like this compound.

Table 1: Summary of Solvent and Catalyst Recycling Methodologies

| Component | Type | Recovery Method | Rationale | Source |

|---|---|---|---|---|

| Solvent | Tetrahydrofuran / 2-Methyltetrahydrofuran | Rectification (Distillation) of filtrate | Reduces large solvent consumption and waste; lowers raw material costs. | google.com |

| Solvent | Ester Organic Solvents (e.g., Ethyl Acetate) | Desolventizing (e.g., Distillation/Evaporation) | Recovery of solvent for potential reuse, minimizing waste. | google.com |

| Catalyst | Nickel (Ni) | Solid-Liquid Filtration | Recovers solid catalyst for reuse, reducing high catalyst costs. | google.com |

| Catalyst | Palladium on Carbon (Pd/C) / Ruthenium on Carbon (Ru/C) | Solid-Liquid Filtration | Separation of heterogeneous catalyst for regeneration and reuse in subsequent batches. | google.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-methyltetrahydrofuran |

| This compound |

| 4,4'-Bis(4-nitrophenoxy)biphenyl |

| Ethyl Acetate |

| Nickel |

| Palladium on carbon |

| Ruthenium on carbon |

Polymerization Mechanisms and Kinetics Involving 4,4 Bis 4 Aminophenoxy Biphenyl

Polyimide Synthesis

Polyimides are a class of polymers known for their exceptional thermal, chemical, and mechanical properties. ossila.com The synthesis of polyimides from BAPB is a well-established process that allows for the creation of materials suitable for a wide range of applications, from aerospace components to flexible electronics. researchgate.netsmolecule.com The incorporation of the flexible ether linkages and the rigid biphenyl (B1667301) core from the BAPB monomer results in polyimides with a unique combination of flexibility and strength. ossila.com

Two-Step Polycondensation Procedure

The most common method for synthesizing polyimides from BAPB is a two-step polycondensation procedure. researchgate.netcapes.gov.br This process offers excellent control over the polymer's molecular weight and structure. The initial step involves the formation of a soluble poly(amic acid) precursor, which is then converted to the final polyimide in the second step through a process called imidization. atlantis-press.com

The synthesis commences with the reaction of the diamine, 4,4'-Bis(4-aminophenoxy)biphenyl, with an aromatic tetracarboxylic dianhydride in a polar aprotic solvent at ambient temperatures. vt.edugoogle.com This nucleophilic addition reaction leads to the formation of a high molecular weight poly(amic acid) (PAA). vt.edu The reaction is characterized by a rapid forward rate constant, which is significantly larger than the reverse reaction, making the process appear irreversible under pure reagent conditions. vt.edu The choice of solvent, typically N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), is critical as it must solubilize both the monomers and the resulting PAA. atlantis-press.comvt.edu

The general reaction for the formation of the poly(amic acid) precursor is as follows:

Figure 1: Formation of Poly(amic acid) from this compound and an aromatic dianhydride.

The inherent viscosities of the resulting poly(amic acid)s are a key indicator of the polymer's molecular weight, with higher viscosities generally corresponding to longer polymer chains. For instance, poly(amic acid)s prepared from 2,6-bis(4-aminophenoxy)naphthalene, a structurally similar diamine, and various dianhydrides exhibited inherent viscosities in the range of 1.60–3.31 dL/g. researchgate.netelsevierpure.com

The second step in the polyimide synthesis is the conversion of the poly(amic acid) precursor to the final polyimide through thermal imidization. ebrary.net This process involves heating the PAA to elevated temperatures, typically between 200°C and 400°C, to induce cyclodehydration. google.comebrary.net During this step, the amic acid groups cyclize to form the stable five-membered imide ring, releasing water as a byproduct. ebrary.net

The thermal imidization process is often carried out in a stepwise manner to control the removal of solvent and water, which helps to prevent the formation of voids or cracks in the final polyimide film. ebrary.net A common heating profile involves an initial stage below 150°C to slowly remove the solvent, followed by a more rapid increase in temperature to above the glass transition temperature (Tg) of the resulting polyimide to complete the imidization. ebrary.net It is important to note that achieving 100% conversion through thermal imidization can be challenging due to kinetic limitations at higher conversion rates. ebrary.net

As an alternative to thermal imidization, chemical imidization can be employed. made-in-china.com This method involves treating the poly(amic acid) with a dehydrating agent, such as an acid anhydride (B1165640) (e.g., acetic anhydride), and a base catalyst (e.g., pyridine (B92270) or triethylamine) at ambient or slightly elevated temperatures. vt.edugoogle.com

Chemical imidization offers the advantage of proceeding without the need for high temperatures, which can be beneficial for certain applications. vt.edu The process is generally faster than thermal imidization and can lead to highly imidized polymers. google.com However, the use of potentially hazardous reagents and the need to remove byproducts can make this method less suitable for some industrial applications. vt.eduebrary.net The reaction mechanism involves the formation of an intermediate ester, which then undergoes cyclization to the imide.

Reaction with Various Aromatic Dianhydrides

The properties of the resulting polyimides can be tailored by reacting this compound with a variety of aromatic dianhydrides. researchgate.netresearchgate.net The structure of the dianhydride significantly influences the polymer's thermal stability, solubility, and mechanical properties. Common dianhydrides used in conjunction with BAPB include 4,4'-oxydiphthalic anhydride (ODPA), 3,3′,4,4′-benzophenone tetracarboxylic dianhydride (BTDA), and 2,2′-bis(3,4-dicarboxyphenyl)-hexafluoropropane dianhydride (6FDA). researchgate.net

Pyromellitic dianhydride (PMDA) is a widely used dianhydride in the synthesis of high-performance polyimides due to the rigid and planar structure it imparts to the polymer backbone. researchgate.net The reaction of BAPB with PMDA follows the conventional two-step polycondensation process to yield a polyimide with exceptional thermal stability. researchgate.net

The resulting polyimide from the reaction of BAPB and PMDA typically exhibits a high glass transition temperature and excellent mechanical strength. However, the rigidity of the PMDA unit can also lead to reduced solubility and processability. researchgate.net The properties of the final polyimide can be influenced by the curing temperature, with higher temperatures generally leading to increased crystallinity and improved mechanical properties.

3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)

The polymerization of this compound with 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) yields a semi-crystalline polyimide with excellent thermal stability. The rigid biphenyl structure of BPDA contributes to the high glass transition temperature (Tg) and thermal decomposition temperatures of the resulting polymer.

The synthesis is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide (DMAC). The reaction of equimolar amounts of BAPB and BPDA first produces a poly(amic acid) solution. This is followed by thermal imidization, which involves heating the PAA film in stages at elevated temperatures to achieve complete conversion to the polyimide.

Detailed Research Findings: Studies on polyimides derived from BPDA and various diamines indicate that the resulting polymers exhibit high thermal stability, with initial decomposition temperatures often exceeding 500°C. nih.gov For instance, polyimides based on BPDA are known to have high glass transition temperatures. researchgate.net The incorporation of the biphenyl moiety from BPDA generally enhances the mechanical and thermal properties of the polyimide. nih.gov While specific kinetic data for the BAPB-BPDA system is not readily available in the provided search results, the general principles of polyimide synthesis suggest that the reaction kinetics are influenced by monomer purity, solvent, and temperature.

Table 1: Properties of Polyimides Derived from BPDA and Aromatic Diamines

| Property | Value | Reference |

|---|---|---|

| Initial Decomposition Temperature | > 500 °C | nih.gov |

4,4'-Oxydiphthalic Anhydride (ODPA)

The reaction of this compound with 4,4'-Oxydiphthalic Anhydride (ODPA) introduces flexible ether linkages into the polyimide backbone. This flexibility often leads to improved solubility and processability of the resulting polyimide compared to those made with more rigid dianhydrides.

The polymerization follows the standard two-step method, starting with the formation of poly(amic acid) in a solvent like N-methyl-2-pyrrolidinone (NMP), followed by imidization. The presence of the ether linkage in ODPA can influence the final properties of the polyimide, such as its thermal behavior and mechanical strength.

Detailed Research Findings: Polyimides synthesized from ODPA are known for their good thermal stability and, in some cases, enhanced solubility. researchgate.net For example, a study involving the condensation of a diamine with ODPA resulted in polyimides with decomposition temperatures starting around 400°C. researchgate.net The incorporation of ODPA can lead to polyimides with desirable dielectric properties and good film-forming capabilities.

Table 2: Thermal Properties of Polyimides from a Diamine similar to BAPB and ODPA

| Property | Value | Reference |

|---|

2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane Dianhydride (6FDA)

The use of 2,2'-Bis(3,4-dicarboxyphenyl)hexafluoropropane Dianhydride (6FDA) in polymerization with this compound introduces hexafluoroisopropylidene (-C(CF3)2-) groups into the polymer chain. These bulky, fluorine-containing groups disrupt chain packing, which can significantly enhance the solubility of the polyimide in organic solvents and improve its optical transparency.

The synthesis follows the conventional two-step polycondensation process. The resulting polyimides are often amorphous and exhibit good film-forming properties.

Detailed Research Findings: Polyimides derived from 6FDA are well-regarded for their excellent solubility in a range of organic solvents and high optical transparency. koreascience.kr A study on a polyimide synthesized from 6FDA and a diamine showed a 5% weight loss at 380°C in a nitrogen atmosphere. koreascience.kr The incorporation of 6FDA is a common strategy to produce colorless and soluble polyimides with good thermal stability. researchgate.net

Table 3: Properties of a Polyimide Film from 6FDA and a Diamine

| Property | Value | Reference |

|---|---|---|

| Solubility | Soluble in NMP | koreascience.kr |

| Transparency | Flexible, transparent film | koreascience.kr |

1,4,5,8-Naphthalene Tetracarboxylic Dianhydride (NTDA)

Polymerization of this compound with 1,4,5,8-Naphthalene Tetracarboxylic Dianhydride (NTDA) results in polyimides with a rigid and planar naphthalene (B1677914) unit in the backbone. This structural feature can lead to polymers with high thermal stability and potentially unique electronic and optical properties.

The synthesis of polyimides from NTDA can be achieved through a chemical imidization method. For instance, a new sulfonated polyimide was prepared from NTDA and other diamines using benzoic acid and isoquinoline (B145761) as catalysts, with the reaction carried out at elevated temperatures. acs.org

Detailed Research Findings: A study on a sulfonated polyimide prepared from NTDA and 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), a diamine structurally similar to BAPB, demonstrated that the resulting polymer had good thermal and mechanical stability. acs.org The composite of this polyimide with an amino-functionalized metal-organic framework exhibited a tensile strength of 43.55 MPa and a peak power density of 147 mW cm⁻² in a single-cell fuel cell test. acs.org This suggests that NTDA-based polyimides have potential in advanced applications.

Table 4: Properties of a Sulfonated Polyimide Composite Based on NTDA and BAPP

| Property | Value | Reference |

|---|---|---|

| Tensile Strength | 43.55 MPa | acs.org |

Copolymerization Strategies

Copolymerization is a versatile strategy to tailor the properties of polyimides derived from this compound. By incorporating other diamines or employing specific copolymerization techniques, it is possible to enhance properties such as thermal stability, processability, and mechanical performance.

Incorporation of Other Diamines (e.g., 4,4'-methylenedianiline)

Incorporating a second diamine, such as 4,4'-methylenedianiline (B154101) (MDA), into the polymerization with this compound and a dianhydride is an effective way to modify the final polymer's properties. This approach creates a copolyimide with a backbone containing both BAPB and MDA units.

Detailed Research Findings: In a study where MDA was incorporated into the backbone of polyimides synthesized from a diamine similar to BAPB, the thermal stability of the resulting copolyimides was enhanced. researchgate.net The temperature at 5% weight loss (T5) of the homopolyimides was in the range of 459-516°C, which increased to 496-538°C for the copolyimides under a nitrogen atmosphere. researchgate.net This demonstrates that copolymerization can be a powerful tool to improve the thermal performance of these materials.

Random vs. Sequenced Block Copolymerization

The arrangement of the different monomer units within the copolymer chain—whether random or in defined blocks—can have a profound impact on the material's properties.

Random Copolymerization: In this approach, the different diamines (e.g., BAPB and another diamine) are introduced simultaneously into the reaction mixture with the dianhydride. This typically leads to a statistical distribution of the monomer units along the polymer chain. This disruption of regularity can improve solubility and processability. researchgate.net

Sequenced Block Copolymerization: This method involves the sequential addition of monomers to create distinct blocks of different homopolymers within the same chain. This can lead to microphase separation and the development of unique morphologies and properties that are not achievable with random copolymers or simple blends.

Detailed Research Findings: While specific studies detailing random versus sequenced block copolymerization involving this compound were not prevalent in the search results, the type of copolymer synthesized can be identified using analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful tool to determine the sequence distribution in a copolymer. researchgate.net By analyzing the chemical shifts and splitting patterns of the signals, one can distinguish between random, alternating, and block copolymer structures. researchgate.net Gel permeation chromatography (GPC) can be used to determine the molecular weight distribution of the copolymers. researchgate.net

Poly(amide-imide) Synthesis by Polycondensation

Poly(amide-imide)s (PAIs) are a class of high-performance polymers that combine the excellent mechanical properties and thermal stability of polyimides with the good processability of polyamides. The synthesis of PAIs using this compound typically involves a direct polycondensation reaction. ntu.edu.twresearchgate.net

This process often utilizes condensing agents like triphenyl phosphite (B83602) and pyridine in a solvent such as N-methyl-2-pyrrolidone (NMP). ntu.edu.twresearchgate.net The reaction proceeds by reacting the diamine (BAPB) with a diimide-dicarboxylic acid. ntu.edu.tw The flexibility introduced by the ether linkages in the BAPB monomer can enhance the solubility of the resulting poly(amide-imide)s in organic solvents. ntu.edu.twmdpi.com

Several studies have systematically investigated the effects of using 4,4'-BAPB on the properties of PAIs. For instance, a series of poly(amide-imide)s synthesized from 4,4'-BAPB and various diimide-diacids exhibited high inherent viscosities, indicating the formation of high molecular weight polymers. ntu.edu.tw These polymers were generally less soluble than those prepared from its isomer 2,2'-BAPB due to the rigidity of the 4,4'-biphenyl unit, which can lead to higher crystallinity. ntu.edu.tw However, the soluble fractions could be cast into transparent, flexible, and tough films with high tensile strengths and initial moduli. ntu.edu.tw

The thermal properties of these PAIs are also significantly influenced by the BAPB monomer. The glass transition temperatures (Tg) of PAIs derived from 4,4'-BAPB are typically high, ranging from 254–299°C. ntu.edu.tw Thermogravimetric analysis (TGA) has shown that these polymers exhibit excellent thermal stability, with 10% weight-loss temperatures often exceeding 500°C in a nitrogen atmosphere. ntu.edu.tw

Table 1: Properties of Poly(amide-imide)s Synthesized from 4,4'-BAPB

| Property | Value | Reference |

| Inherent Viscosity | 0.25–1.52 dL/g | ntu.edu.tw |

| Tensile Strength | 57–104 MPa | ntu.edu.tw |

| Elongation at Break | 3–20% | ntu.edu.tw |

| Initial Modulus | 2.05–2.86 GPa | ntu.edu.tw |

| Glass Transition Temperature (Tg) | 254–299°C | ntu.edu.tw |

| 10% Weight-Loss Temperature (Nitrogen) | 527–574°C | ntu.edu.tw |

| 10% Weight-Loss Temperature (Air) | 472–543°C | ntu.edu.tw |

Covalent Organic Frameworks (COFs) Formation

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. nih.gov The use of this compound as a linker in COF synthesis allows for the creation of frameworks with specific topologies and functionalities.

Crosslinking with Aldehydes

The formation of COFs involving this compound often proceeds through the condensation reaction between its amine functional groups and aldehyde linkers. tcichemicals.comcd-bioparticles.net This reaction, typically forming imine bonds, is a common and effective method for constructing stable COF structures. tcichemicals.com The synthesis is often carried out under solvothermal conditions, where the reactants are heated in a sealed vessel with a suitable solvent and sometimes a catalyst, such as acetic acid. unito.it

The choice of aldehyde comonomer is crucial in determining the properties of the resulting COF. The geometry and electronic nature of the aldehyde linker, in conjunction with the BAPB monomer, dictate the pore size, surface area, and electronic properties of the framework. The reversibility of the imine bond formation allows for a "self-healing" or "error-correction" process during synthesis, which is critical for achieving a highly crystalline and ordered structure. nih.gov

Photo-induced Charge Transfer Mechanisms in COFs

The incorporation of electron-donating and electron-accepting units within a COF structure can lead to interesting photophysical properties, including photo-induced charge transfer. researchgate.netosti.gov When this compound, which can act as an electron-rich donor, is combined with suitable electron-accepting linkers, the resulting COF can exhibit charge separation upon photoexcitation. researchgate.net

Upon absorption of light, an electron can be transferred from the highest occupied molecular orbital (HOMO), often localized on the BAPB-derived donor unit, to the lowest unoccupied molecular orbital (LUMO) of the acceptor unit. researchgate.netosti.gov This process creates a charge-separated state, which is a key step in many photocatalytic applications, such as hydrogen evolution from water. researchgate.net

Structure Property Relationships in Bapb Derived Materials

Influence of BAPB's Molecular Structure on Polymer Properties

The chemical structure of the BAPB monomer is a primary determinant of the fundamental properties of the resulting polymers. acs.org Its combination of a stiff biphenyl (B1667301) core and flexible ether linkages allows for a balance of desirable traits, while the isomeric configuration of its amine groups provides a powerful tool for tuning polymer chain interactions and solubility. acs.orgresearchgate.net

The BAPB molecule contains two key structural features that impart a balance of properties to the polymers it forms: a rigid biphenyl unit and flexible phenoxy ether linkages.

Biphenyl Rigidity : The central biphenyl group is a rigid, planar structure. When incorporated into a polymer backbone, this unit imparts significant stiffness, thermal stability, and mechanical strength. acs.org Research has indicated that the biphenyl moiety contributes to good mechanical stability in polyimides derived from BAPB. acs.orgacs.org This rigidity helps maintain the polymer's structural integrity at elevated temperatures.

Phenoxy Flexibility : The two ether linkages (phenoxy groups) that connect the central biphenyl unit to the terminal aminophenyl groups introduce a degree of flexibility into the otherwise rigid monomer. aps.org This flexibility in the polymer backbone can enhance properties such as solubility in organic solvents and melt processability, making the resulting polymers more versatile for various applications. For instance, a specific thermoplastic polyimide known as R-BAPB, which is based on this structure, demonstrates the ability to be melt-extruded into fibers. researchgate.net

This inherent combination of a stiff segment for strength and thermal resistance, coupled with flexible linkages for improved processability, is a defining characteristic of BAPB-based materials.

The position of the amine groups on the terminal phenyl rings has a profound effect on the final polymer's properties. BAPB itself is the para isomer (4,4'-substitution), meaning the amine groups are positioned opposite the phenoxy linkage, resulting in a highly linear and symmetrical molecule. tcichemicals.comwikipedia.org This can be contrasted with its isomer, 4,4'-Bis(3-aminophenoxy)biphenyl (B1279746) (m-BAPB), where the amine groups are in the meta position, creating a "kinked" or bent molecular geometry. ossila.comspecialchem.com This structural difference significantly influences polymer chain interactions and packing. researchgate.netmasterorganicchemistry.com

The geometry of the diamine monomer directly influences how the resulting polymer chains arrange themselves in the solid state. This arrangement, or chain packing, determines the strength of intermolecular forces. libretexts.org

para-Substitution (BAPB) : The linear and regular structure of BAPB promotes close and efficient packing of polymer chains. This proximity maximizes intermolecular forces, such as van der Waals interactions and potential hydrogen bonding between polymer chains. libretexts.org This ordered arrangement often leads to the development of semi-crystalline domains within the polymer. researchgate.net

The table below summarizes the geometric differences and their impact on polymer chain interactions.

| Isomer | Amine Position | Molecular Geometry | Chain Packing Efficiency | Intermolecular Forces |

| BAPB | para (1,4) | Linear, Symmetrical | High | Stronger |

| m-BAPB | meta (1,3) | Bent, Asymmetrical | Low | Weaker |

This interactive table summarizes the effects of amine group positioning on polymer structure.

The differences in polymer chain packing and intermolecular forces that arise from para versus meta substitution have direct consequences for the material's solubility and stability in the presence of water.

Solubility : Polymers derived from the kinked meta-isomer generally exhibit enhanced solubility in organic solvents. researchgate.net The less efficient chain packing allows solvent molecules to more easily penetrate the polymer matrix and solvate the chains. Conversely, the tightly packed, and sometimes crystalline, nature of polymers from linear para-BAPB can make them less soluble. However, some studies have noted that certain sulfonated polyimides based on BAPB can still possess good solubility. acs.orgacs.org

Water Stability : The positioning of amine groups can influence water uptake and hydrolytic stability. The hydrophilic nature of amine groups can attract water molecules. acs.org In some polymer systems, the closer packing of para-isomers can limit water ingress, potentially improving hydrolytic stability. However, the specific chemistry of the polymer plays a crucial role. For instance, studies on certain sulfonated polyimides showed that the incorporation of a BAPB-based diamine resulted in trivial water stability, while also noting that hydrophilic -NH2 moieties can increase water uptake. acs.orgacs.org The interaction between water and the polymer is complex and depends on a balance of factors including intermolecular forces and the availability of polar groups. nih.govresearchgate.net

Impact of Amine Group Position (para vs. meta substitution)

Correlation of Polymer Microstructure with Macroscopic Behavior

The ability of BAPB-derived polymers to crystallize is a key factor determining their performance. Crystallinity refers to the degree of structural order in a polymer, where chains align into regular, repeating structures called lamellae, which in turn can organize into larger superstructures like spherulites. yu.edu.jomdpi.com

Research has shown that polyimides synthesized from BAPB can be semi-crystalline. researchgate.net A specific thermoplastic polyimide, identified as R-BAPB, is noted for its ability to undergo controlled crystallization and recrystallization. researchgate.net The degree of crystallinity has a significant impact on the material's properties. For example, higher crystallinity is generally associated with increased stiffness, tensile strength, and thermal resistance. However, a crucial finding is that some polyimides based on BAPB may lose their ability to crystallize once they have been melted, which can affect their reprocessing and final properties. researchgate.net

The degree of crystallinity can be quantified using techniques like differential scanning calorimetry (DSC). For the R-BAPB polyimide, the melting enthalpy for a 100% crystalline sample has been determined to be 90 J/g, a value used as a reference to calculate the crystallinity of samples. researchgate.net Introducing nanofillers, such as carbon nanofibers, into R-BAPB has been shown to act as a nucleating agent, accelerating the crystallization rate and altering the composite's morphology and mechanical characteristics. researchgate.net

The table below presents typical mechanical properties reported for certain semi-crystalline polyimides, including those derived from BAPB, highlighting the performance achievable through controlled microstructure.

| Property | Reported Value Range | Reference |

| Tensile Modulus | 2.0–3.3 GPa | researchgate.net |

| Tensile Strength | 85–105 MPa | researchgate.net |

| Elongation at Break | 5–18% | researchgate.net |

| 5% Weight Loss Temp. | > 500 °C | researchgate.net |

This interactive table showcases the high-performance mechanical and thermal properties associated with semi-crystalline BAPB-derived polyimides.

Morphology and Crystallinity

Amorphous vs. Semicrystalline Character

Polymers derived from BAPB can exhibit either amorphous or semicrystalline characteristics, which significantly influences their thermal and mechanical properties. For instance, a series of polyimides synthesized from BAPB and various aromatic dianhydrides were found to be essentially amorphous, as determined by X-ray diffraction and differential scanning calorimetry. researchgate.net This amorphous nature contributes to their solubility in common organic solvents and allows for the casting of transparent, flexible films. researchgate.net

In contrast, other BAPB-based polyimides, such as R-BAPB, are known to be crystallizable. researchgate.net The presence or absence of certain functional groups in the polymer backbone, like the sulfone group, can dictate whether the resulting polyimide is amorphous or semicrystalline. researchgate.net This distinction is critical, as semicrystalline polymers generally exhibit higher strength, stiffness, and thermal stability compared to their amorphous counterparts due to the ordered arrangement of polymer chains in crystalline domains.

The incorporation of flexible bis(4-aminophenoxy) benzene (B151609) moieties into an aramid backbone can lead to polymers with a high degree of polymerization that are soluble in polar organic solvents. nih.gov This allows for the fabrication of thin, clear films. nih.gov The linearity of the polymer structure and the resulting density of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, directly impact the thermal and mechanical properties of these materials. nih.gov

Impact of Processing Conditions on Microstructure

The microstructure of BAPB-derived materials, and consequently their properties, can be significantly tailored by controlling the processing conditions. Annealing, for example, is a heat treatment process that can induce microstructural changes such as phase coarsening and a more uniform distribution of phases. mdpi.com In solder alloys, increasing the annealing temperature and duration leads to a more uniform microstructure and coarsening of phases. mdpi.com This principle also applies to polymeric systems, where thermal treatments can influence the degree of crystallinity and the morphology of crystalline regions.

Similarly, in additive manufacturing processes like laser-based additive manufacturing of TiAl alloys, adjusting parameters such as laser power can directly alter the microstructure and phase composition. oaepublish.com Lower laser power can result in a microstructure dominated by one phase, while higher power can lead to the formation of a different microstructure, thereby affecting the material's mechanical properties like microhardness. oaepublish.com While these examples are not directly on BAPB polymers, the underlying principles of how processing parameters affect microstructure are broadly applicable to polymer science. The rate of cooling, for instance, can determine whether a polymer solidifies into a predominantly amorphous or a semicrystalline state. Rapid cooling often favors the formation of an amorphous structure, while slow, controlled cooling allows time for polymer chains to organize into crystalline domains.

Computational Chemistry and Molecular Dynamics Studies

Computational methods, particularly molecular dynamics (MD) simulations, have become indispensable tools for understanding and predicting the behavior of polymeric materials at the atomic level. These techniques provide insights into structure-property relationships that are often difficult to obtain through experimental methods alone.

Prediction of Material Properties (e.g., Elastic Properties)

Molecular dynamics simulations can be effectively used to predict the bulk mechanical properties of polymers, such as their elastic moduli. By subjecting a representative volume element (RVE) of the polymer to simulated mechanical deformations, researchers can calculate properties like Young's modulus and shear modulus. This approach has been successfully applied to polyimides to determine their elastic properties.

The accuracy of these predictions is highly dependent on the chosen force field, which describes the interactions between atoms. Studies have shown that different force fields can yield varying results for the same material, highlighting the importance of careful force field selection and validation. For instance, in a study on a polyimide, the OPLS-AA force field was found to provide the best agreement with experimental values for Young's modulus and shear modulus compared to the AMBER and MM3 force fields.

Force Field Selection and Validation for Polymer Systems

A force field is a set of parameters and equations that define the potential energy of a system of atoms and is crucial for the accuracy of MD simulations. uiuc.edusemanticscholar.org The selection of an appropriate force field is a critical step in modeling polymer systems. semanticscholar.org Force fields like CHARMM, OPLS, AMBER, and COMPASS are commonly used for simulating organic and polymeric materials. semanticscholar.orgnih.gov

The process of selecting and validating a force field often involves comparing simulation results with experimental data. nih.gov For example, a force field model for polylactide (PLA) was developed and refined by adjusting its parameters to reproduce DFT data, experimentally determined crystal structures, melt density, and glass transition temperature. nih.gov The choice of force field can significantly impact the predicted properties, and there is no single force field that is universally superior for all systems or properties. semanticscholar.orgmdpi.com Therefore, careful validation against known experimental or quantum mechanical data is essential for reliable predictions. nih.gov

Representative Volume Element (RVE) Analysis

The Representative Volume Element (RVE) is the smallest volume of a material that can be considered representative of the bulk material's properties. mdpi.comyoutube.com In computational modeling, RVEs are used to efficiently simulate the behavior of heterogeneous materials, including polymer composites and semicrystalline polymers, by capturing the essential features of their microstructure. mdpi.comscirp.org

RVE analysis allows for the homogenization of material properties, meaning the complex microstructure is represented by an equivalent homogeneous material with effective properties. researchgate.netnih.gov This approach is particularly useful for multiscale modeling, where information from the atomistic or mesoscopic scale is used to predict the macroscopic behavior of the material. youtube.com The size of the RVE must be large enough to be statistically representative of the microstructure, yet small enough to be computationally manageable. youtube.com The appropriate RVE size can vary depending on the material and the property being investigated. youtube.com

Simulation of Atomic Structure and Constitutive Behavior

Molecular dynamics simulations provide a powerful means to model the atomic structure of polymers and to simulate their constitutive behavior under various conditions. These simulations track the positions and velocities of atoms over time, allowing for the observation of dynamic processes such as glass transition, diffusion, and mechanical deformation at the molecular level.

By applying virtual mechanical tests to the simulated polymer structure, researchers can derive the material's constitutive relationship, which describes how the material deforms and fails under stress. This information is invaluable for understanding the fundamental mechanisms that govern the mechanical properties of polymers and for designing new materials with tailored performance characteristics. The accuracy of these simulations is critically dependent on the quality of the force field used to describe the interatomic interactions.

Tables

Table 1: Investigated Mechanical Properties of a Polyimide Using Different Force Fields

| Force Field | Young's Modulus (Predicted) | Shear Modulus (Predicted) |

| AMBER | Varies | Varies |

| OPLS-AA | Closest to experimental values | Closest to experimental values |

| MM3 | Varies | Varies |

Advanced Applications and Research Directions of Bapb Derived Polymers

Aerospace and Electronics Industries

The exceptional properties of BAPB-derived polymers, particularly polyimides, have made them critical materials in the aerospace and electronics sectors. researchgate.net These polymers are utilized for their ability to withstand extreme conditions while providing reliable performance.

Polyimides, a class of polymers often synthesized using BAPB, are renowned for their high thermal stability, with decomposition temperatures often exceeding 500°C. researchgate.net This remarkable heat resistance is attributed to the rigid molecular structure containing benzene (B151609) rings. researchgate.net

In the aerospace industry, these polymers are used for high-temperature protective coatings. matec-conferences.org Research has demonstrated that polyimide films derived from BAPB precursors exhibit excellent thermal properties. For instance, a polyimide film designated BAPBBI-BPDA showed a 5% weight loss temperature (Td5%) of 581°C and a glass transition temperature (Tg) of 421°C, outperforming many commercial films. matec-conferences.org Another variant, BAPBBOA-BPDA, also displayed impressive thermal stability with a Td5% of 584°C. matec-conferences.org

A recent study highlighted a modified polyimide, HBPDA-BAPB, which exhibits a superior discharged energy density of 4.9 J/cm³ at 150°C with an efficiency over 95%, making it a promising material for high-temperature film capacitors. passive-components.eu This performance is attributed to the incorporation of elongated noncoplanar dicyclohexyl units into the polymer backbone, which reduces molecular conjugation and suppresses leakage current at high temperatures. passive-components.eu

Table 1: Thermal Properties of BAPB-Derived Polyimide Films

| Polyimide Designation | Td5% (°C) | Tg (°C) |

|---|---|---|

| BAPBBI-BPDA | 581 | 421 |

| BAPBBOA-BPDA | 584 | 339 |

| PMDA/BAPB | 597 (in N2), 589 (in air) | - |

| HBPDA-BAPB | - | - |

The inherent flexibility and excellent insulating properties of BAPB-derived polyimides make them a cornerstone material for flexible printed circuits (FPCs). nextpcb.combestfpc.com These circuits are essential in modern electronics where space and weight are critical considerations. nextpcb.comcircuits-central.com Polyimide films serve as the flexible substrate, providing a reliable platform for the intricate circuitry. nextpcb.comcircuits-central.com

The use of polyimides allows for the creation of lightweight, thin, and durable circuits that can be bent and folded to fit into compact and irregularly shaped devices. bestfpc.com This design freedom is a significant advantage over traditional rigid printed circuit boards. bestfpc.com Furthermore, the excellent thermal stability of polyimides ensures the reliability of these circuits even in high-temperature operating conditions. nextpcb.com

As insulation materials, polymers, in general, are favored for their high dielectric strength and resistivity. mdpi.com Polyimides, specifically, are used for the insulation of electrical machines and as protective coatings in microelectronics due to their low electrical conductivity and resistance to aggressive environments. researchgate.net Their ability to maintain insulating properties over a wide temperature range, from as low as -273°C to as high as +400°C, is a key factor in their widespread use. researchgate.net

In the pursuit of faster signal transmission and reduced power consumption in electronic devices, materials with a low dielectric constant (low-k) are highly sought after. d-nb.info The propagation delay of a signal is directly related to the square root of the dielectric constant of the surrounding material. d-nb.info BAPB-derived polyimides have shown significant promise in this area.

Another approach involves incorporating asymmetric monomers or large side groups to disrupt the formation of charge-transfer complexes, which can contribute to a higher dielectric constant. frontiersin.org Studies on thermoplastic polyimide R-BAPB films have investigated their dielectric properties in the low-frequency range, demonstrating their potential for applications requiring stable dielectric performance. researchgate.netresearchgate.net

Table 2: Dielectric Properties of a BAPB-Derived Polyetherimide (PSNH2-based PEI)

| Dianhydride | Dielectric Constant (k) |

|---|---|

| ODPA | 2.7 |

| 6FDA | 2.5 |

| PMDA | Not specified |

Data represents a specific series of polyetherimides and may not be universally applicable. nih.gov

Biomaterials and Biomedical Devices

The application of polymers in the biomedical field is extensive, with a focus on biocompatibility and specific functionalities. mdpi.comresearchgate.net BAPB-derived polymers are being explored for their potential in creating advanced biomedical devices due to their favorable mechanical and chemical properties. mdpi.com

Polymer coatings are crucial for modifying the surface properties of biomedical implants and devices to enhance their performance and biocompatibility. mdpi.comport.ac.uk These coatings can improve corrosion resistance, reduce friction, and prevent adverse reactions from the body. mdpi.comnih.gov Synthetic polymers are widely used for these coatings due to their versatility and processability. nih.gov

While direct research on BAPB-derived polymer coatings for general biomedical devices is emerging, the known properties of polyimides make them a candidate for such applications. Their chemical inertness and durability are desirable qualities for coatings that need to withstand the physiological environment. nih.gov For instance, polyimides are already used as insulating materials for neural implants, where their flexibility and biocompatibility are essential. nih.gov The development of biostable polyimide coatings could offer long-term protection and functionality for a variety of implantable devices.

The advent of 3D printing, or additive manufacturing, has revolutionized the creation of patient-specific medical implants. additivebiomanufacturing.orgpoly-med.com This technology allows for the fabrication of complex geometries and porous structures that can encourage tissue ingrowth. sintx.com The development of medical-grade, bioresorbable polymer filaments is a key area of research in this field. additivebiomanufacturing.orgpoly-med.com

While many current 3D-printable biomaterials are based on polymers like poly(lactic acid) (PLA) and polycaprolactone (B3415563) (PCL), the high-performance characteristics of BAPB-derived polymers could open up new possibilities for permanent, high-strength implants. Research into creating 3D printable filaments from high-performance thermoplastics like PEEK (polyether ether ketone), which shares some structural similarities with certain polyimides, is already underway. sintx.com The development of 3D printable BAPB-derived polyimide filaments could lead to the production of customized, high-strength, and thermally stable implants for orthopedic and other demanding applications. A semicrystalline polyimide based on BAPB, known as R-BAPB, has been successfully used to create composite materials for Fused Filament Fabrication (FFF) 3D printing. researchgate.net

Biocompatibility Studies

The biocompatibility of a material is a critical prerequisite for its use in medical devices and tissue engineering. researchgate.net In vitro cytotoxicity evaluations are a primary step in assessing the biological risk of a material. researchgate.net While general studies have shown that many polyimides exhibit low cytotoxicity, specific investigations into BAPB-derived polymers are crucial for their application in the biomedical field. nih.govnih.gov

Research into the biocompatibility of polymers often involves testing with specific cell lines to simulate in vivo conditions. researchgate.net For instance, in orthopedic applications, materials are tested for their interaction with bone cells. nih.gov Studies have utilized human osteosarcoma cells (a type of bone cancer cell) to assess the biocompatibility of various materials intended for root end fillings and other implants. nih.gov The survival and adherence of these cells on a material's surface provide key indicators of its biocompatibility. nih.govnih.gov While broad biocompatibility studies on polyimides exist, specific data on BAPB-derived polymers with human dermal fibroblasts and osteosarcoma cells is an area of ongoing research. nih.gov General findings suggest that polyimides can be made biocompatible, but each specific formulation requires thorough testing. researchgate.net

Sensor Technologies

The distinct electronic and structural properties of BAPB-derived polymers make them excellent candidates for advanced sensor applications. Their ability to interact with specific analytes and respond to external stimuli like heat has been harnessed for detecting hazardous compounds and for creating smart materials.

Fluorescence-based sensing is a highly sensitive and selective method for detecting nitroaromatic compounds (NACs), which are common components of explosives. researchgate.netmdpi.comnih.gov The principle often relies on the fluorescence quenching of a sensor material upon interaction with the electron-deficient NACs. mdpi.com Conjugated polymers are frequently used for this purpose due to their strong fluorescence and amplified response. researchgate.netmdpi.com

Polymers containing electron-rich aromatic units can act as effective fluorescent chemosensors for NACs. researchgate.net While the direct application of BAPB-derived polymers in this specific context is a developing research area, the inherent aromatic and electron-rich nature of the BAPB monomer suggests its potential. Research has shown that various fluorescent polymers, including those based on fluorene (B118485) and pyrene, can detect NACs in solution and vapor phases with high sensitivity. researchgate.netnih.gov The development of sensor arrays using multiple fluorescent polymers allows for the differentiation of various closely related NACs through pattern recognition. nih.gov

Shape memory polymers (SMPs) are smart materials that can recover their original shape from a deformed, temporary shape when subjected to an external stimulus, such as heat. hit.edu.cnmdpi.com This property is highly valuable for applications in aerospace, robotics, and biomedical devices. hit.edu.cnnih.govresearchgate.net Aromatic polyimides are particularly attractive for high-temperature shape memory applications due to their excellent thermal stability. researchgate.net

BAPB-derived polyimides have been investigated for their shape memory properties. By synthesizing copolyimides using BAPB, researchers can create materials with high glass transition temperatures (Tg), which serve as the switching temperature for the shape memory effect. researchgate.net For example, carbon fabric reinforced shape memory polyimide composites have been developed that exhibit high storage modulus and a Tg of up to 213°C. researchgate.net These materials demonstrate excellent shape fixity and recovery rates, often exceeding 90%. researchgate.net The ability to create both thermoplastic and thermosetting SMPs from BAPB allows for tailoring the material's properties, such as creep resistance and recovery stress, for specific applications. researchgate.net

Table 1: Properties of a BAPB-based Shape Memory Polyimide Composite (SMPIC)

| Property | Value | Reference |

|---|---|---|

| Glass Transition Temperature (Tg) | 213 °C | researchgate.net |

| Storage Modulus | 26 GPa | researchgate.net |

| Thermal Decomposition Temperature | 505 °C | researchgate.net |

| Shape Fixity | 90.6% | researchgate.net |

This table presents data for a carbon fabric reinforced thermosetting shape memory polyimide composite.

Fuel Cell Membranes

Proton exchange membrane fuel cells (PEMFCs) are a promising clean energy technology. The proton exchange membrane (PEM) is a critical component, and sulfonated aromatic polymers have emerged as viable alternatives to the commercially used, but expensive, Nafion® membranes. researchgate.net Sulfonated polyimides (SPIs) are particularly promising due to their high-temperature stability, good mechanical properties, and chemical resistance. researchgate.netorientjchem.org

The incorporation of sulfonic acid (-SO₃H) groups into the polyimide backbone is essential for proton conductivity. orientjchem.org BAPB has been used as a non-sulfonated diamine in the synthesis of SPIs, where it contributes to the mechanical and thermal stability of the resulting membrane. acs.orgacs.org The proton conductivity of these membranes is directly related to the ion exchange capacity (IEC), which is a measure of the sulfonic acid group content. nih.govmdpi.com

Research has shown that SPIs derived from a combination of sulfonated and non-sulfonated diamines, such as BAPB, can achieve high proton conductivity. acs.org For instance, certain SPIs have shown conductivities comparable to or even exceeding that of Nafion® under fully hydrated conditions. nih.govresearchgate.netresearchgate.net The proton conductivity of these membranes increases with both temperature and relative humidity. nih.gov Novel approaches, such as doping the SPI membrane with protic ionic liquids, have been shown to dramatically improve conductivity, especially under low-humidity or anhydrous conditions. mdpi.com

Table 2: Proton Conductivity of Various BAPB-related Sulfonated Polyimide Membranes

| Membrane Composition | Temperature (°C) | Relative Humidity (%) | Proton Conductivity (mS/cm) | Reference |

|---|---|---|---|---|

| SI-branched PPBP-40 | 90 | 90 | 121.88 | nih.gov |

| NTDA-BAPFDS Homopolymer | 80 | >95 | ~100 | researchgate.net |

| SPIc/V5 (with ionic liquid) | 120 | Anhydrous | 2.66 | mdpi.com |

A significant challenge for PEMs is maintaining mechanical and chemical integrity in hot, aqueous environments, which are typical operating conditions for fuel cells. researchgate.net The imide linkages in polyimides can be susceptible to hydrolysis at elevated temperatures, leading to chain scission and a decline in mechanical properties. mdpi.comresearchgate.net

High-Performance Engineering Plastics and Composites

Polymers derived from BAPB are integral to the production of high-performance engineering plastics and composites, which are sought after for their durability and resilience in demanding environments. These materials often serve as lightweight alternatives to metals without compromising on strength and thermal stability. behnmeyer.combarplast.com

Structural Components in Automotive and Aerospace Sectors

In the automotive and aerospace industries, there is a continuous drive towards lighter and more fuel-efficient vehicles. BAPB-based thermoplastic polyimides are instrumental in this endeavor, offering high glass transition temperatures and excellent mechanical properties. nasa.gov These characteristics make them ideal for manufacturing a variety of structural components, including adhesives, electronic parts, and composite materials. nasa.gov The inherent thermal stability and chemical resistance of these polymers ensure the reliability and longevity of components exposed to harsh operating conditions, such as those found in engine compartments and aircraft structures. barplast.comdatahorizzonresearch.com The use of BAPB-derived polymers contributes to significant weight reduction, which in turn enhances performance and fuel economy in both terrestrial and aerial vehicles. barplast.com

A comparative study of carbon fiber reinforced plastics (CFRPs) highlighted that those based on the semicrystalline polyimide R-BAPB, along with PEEK, demonstrate the highest thermal stability and heat resistance. researchgate.net Notably, the flexural strength of CFRP based on R-BAPB polyimide remains practically unchanged over a wide temperature range from -50 to 180°C, underscoring its suitability for demanding structural applications. researchgate.net

Fire Resistant Polyimide Carbon Fibre Reinforced Composites